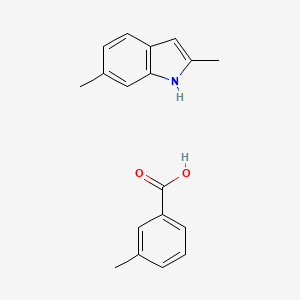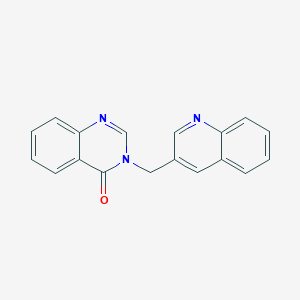
N-Decylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decylquinazolin-4-amine typically involves the reaction of quinazolin-4-amine with decyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Decylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., K2CO3) are employed.
Major Products:
Oxidation: Quinazolin-4-one derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
N-Decylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular pathways involved in cancer cell proliferation.
Industry: this compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Decylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
N-Phenylquinazolin-4-amine: Known for its role as an epidermal growth factor receptor (EGFR) inhibitor.
N-Aryl-2-trifluoromethyl-quinazoline-4-amine: Studied for its anticancer properties and potential as a Werner helicase inhibitor.
Uniqueness: N-Decylquinazolin-4-amine is unique due to its decyl group, which imparts distinct physicochemical properties and enhances its lipophilicity. This modification can influence its biological activity and pharmacokinetic profile, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
22754-12-7 |
|---|---|
Molecular Formula |
C18H27N3 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-decylquinazolin-4-amine |
InChI |
InChI=1S/C18H27N3/c1-2-3-4-5-6-7-8-11-14-19-18-16-12-9-10-13-17(16)20-15-21-18/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,19,20,21) |
InChI Key |
VZOBKPIQCJYTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


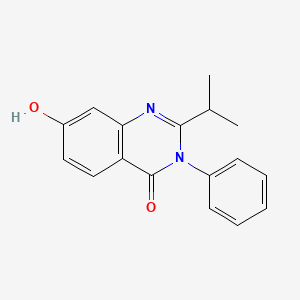
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
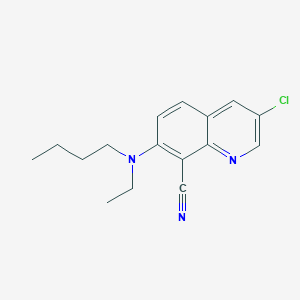
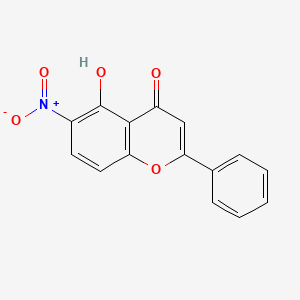


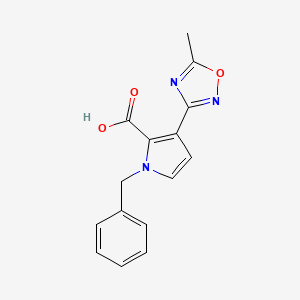
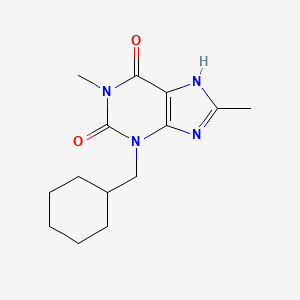
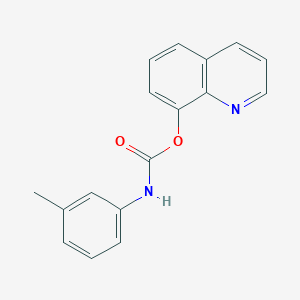
![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)

